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Executive Summary

2-Chloro-3-ethenylpyridine (also known as 2-Chloro-3-vinylpyridine) is a bifunctional
heterocyclic scaffold critical to modern drug discovery. Its value lies in its orthogonal reactivity:
the electrophilic vinyl group at the C3 position allows for Michael additions, cycloadditions, and
polymerization, while the chlorine atom at the C2 position serves as a robust handle for
nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). This molecule is a
primary intermediate in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines), a privileged
structure in kinase inhibitors (e.g., Vemurafenib analogs).

Part 1: Chemical Identity & Structural Analysis

The molecule is characterized by a pyridine ring substituted with a chlorine atom adjacent to
the nitrogen (C2) and a vinyl group at the meta-position (C3). The electron-withdrawing nature
of the pyridine nitrogen and the chlorine atom makes the vinyl group electron-deficient,
enhancing its susceptibility to nucleophilic attack compared to styrene.
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Key Properties Table

Property Data

CAS Number 77058-74-3

IUPAC Name 2-Chloro-3-ethenylpyridine
Synonyms 2-Chloro-3-vinylpyridine; 3-Vinyl-2-

chloropyridine

Molecular Formula

Molecular Weight 139.58 g/mol
SMILES C=CC1=C(Cl)N=CcC=C1
Colorless to light yellow oil
Appearance - .
(oxidizes/polymerizes upon exposure)
< -20°C, under Argon/Nitrogen. Stabilized with
Storage TBC (4-tert-butylcatechol) to prevent

polymerization.

Part 2: Synthetic Routes (The "Make")
Primary Protocol: Wittig Olefination

The most reliable laboratory-scale synthesis involves the Wittig olefination of 2-

chloronicotinaldehyde (2-chloro-3-pyridinecarboxaldehyde). This route is preferred over

dehydration of the alcohol due to milder conditions that minimize polymerization.

Reagents & Materials

e Substrate: 2-Chloronicotinaldehyde (1.0 eq)

o Reagent: Methyltriphenylphosphonium bromide (

) (1.2 eq)

o Base: Potassium tert-butoxide (
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) or Sodium Hydride (

) (1.3 eq)

e Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology

¢ Ylide Formation: In a flame-dried flask under

, suspend
in anhydrous THF. Cool to 0°C. Add

portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous
ylide. Stir for 45 minutes at 0°C.

Addition: Dissolve 2-chloronicotinaldehyde in a minimal amount of anhydrous THF. Add this
solution dropwise to the ylide mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2—4 hours.
Monitor by TLC (Hexane/EtOAc 8:1). Note: Do not heat, as thermal stress promotes
polymerization.

Quench & Workup: Quench with saturated

solution. Extract with

(Ether is preferred over DCM to avoid extracting phosphine oxide byproducts). Wash
organics with brine, dry over

Purification: Concentrate in vacuo at low temperature (<30°C). Purify via flash column
chromatography on silica gel.

o Critical Tip: Pre-treat the silica gel with 1%

(Triethylamine) in Hexanes. The vinylpyridine product is acid-sensitive and can polymerize
on acidic silica sites.
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Visualization: Synthesis Workflow
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Caption: Wittig olefination pathway converting the aldehyde carbonyl to the terminal alkene via

an oxaphosphetane intermediate.

Part 3: Reactivity Profile & Applications (The "Use")
Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

The 2-chloro-3-vinylpyridine scaffold is a "masked" azaindole. It serves as a precursor for 7-

azaindole derivatives, which are bioisosteres of indoles and purines, widely used in kinase

inhibitors (e.g., JAK, TRK inhibitors).

e Mechanism (Carbolithiation/Cyclization): Unlike standard indole syntheses (Fisher), the

pyridine variant often utilizes the electron-deficient nature of the vinyl group.

o Carbolithiation: Treatment with an organolithium reagent (

) results in nucleophilic attack at the vinyl

-carbon.

o Cyclization: The resulting

-lithio species attacks the C2-position (intramolecular

), displacing the Chlorine atom to close the pyrrole ring.

Palladium-Catalyzed Functionalization

The C2-Chlorine is an excellent handle for diversification before or after vinyl modification.
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o Heck Reaction: The vinyl group can act as the alkene component, but the C2-Cl allows the
molecule to act as the aryl halide component in coupling with other alkenes, creating divinyl
species.

e Suzuki-Miyaura: Coupling with aryl boronic acids at C2 preserves the vinyl group for later
polymerization or cyclization.

Visualization: Divergent Reactivity Map
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Caption: Divergent synthesis map showing the three primary utility pathways: Cyclization
(Pharma), Polymerization (Materials), and Cross-Coupling (Discovery).[1][2]

Part 4: Safety & Handling Protocols
Polymerization Risk

Vinylpyridines are prone to spontaneous polymerization, especially in the presence of light,
heat, or acids.

 Stabilization: Commercial samples must be inhibited with 100-1000 ppm 4-tert-butylcatechol
(TBC).

» Removal of Inhibitor: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove
TBC by passing the neat liquid through a short plug of activated basic alumina.

Storage
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o Temperature: Store at -20°C.
o Atmosphere: Strictly inert (Argon/Nitrogen). Oxygen can induce radical formation.

o Acid Sensitivity: Avoid contact with strong mineral acids unless intended to form salts, as this
lowers the LUMO of the vinyl group, accelerating polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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